3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol
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Overview
Description
3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring, and a propane-1,2-diol moiety attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with propane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting the function of microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1H-1,2,4-triazole: Lacks the propane-1,2-diol moiety but shares the triazole core structure.
1-(2,4-Dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Contains a similar triazole ring but with different substituents.
Uniqueness
3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol is unique due to the presence of both the dichlorotriazole ring and the propane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61531-91-7 |
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Molecular Formula |
C5H7Cl2N3O2 |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
3-(3,5-dichloro-1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C5H7Cl2N3O2/c6-4-8-5(7)10(9-4)1-3(12)2-11/h3,11-12H,1-2H2 |
InChI Key |
DWDBWXIKUIATFO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)N1C(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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